molecular formula C16H18N2O2 B2756002 (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide CAS No. 1396889-81-8

(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide

Katalognummer: B2756002
CAS-Nummer: 1396889-81-8
Molekulargewicht: 270.332
InChI-Schlüssel: FFCMGTQUORPEEN-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide is a cinnamamide derivative featuring a cyclopropane ring fused to a 5-oxopyrrolidin (γ-lactam) moiety at the amide nitrogen. The compound’s structure combines a conjugated α,β-unsaturated carbonyl system (prop-2-enamide) with a phenyl group at the β-position and a heterocyclic substituent at the nitrogen.

Eigenschaften

IUPAC Name

(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15(9-6-12-4-2-1-3-5-12)17-13-10-16(20)18(11-13)14-7-8-14/h1-6,9,13-14H,7-8,10-11H2,(H,17,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCMGTQUORPEEN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CC(CC2=O)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide, a compound with the molecular formula C14H16N2O2C_{14}H_{16}N_{2}O_{2} and a molecular weight of 276.36 g/mol, is a derivative of cinnamamide that has garnered attention in pharmacological research, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and safety profile based on recent studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 2E N 1 cyclopropyl 5 oxopyrrolidin 3 yl 3 phenylprop 2 enamide\text{ 2E N 1 cyclopropyl 5 oxopyrrolidin 3 yl 3 phenylprop 2 enamide}

Key Properties

PropertyValue
Molecular FormulaC14H16N2O2
Molecular Weight276.36 g/mol
PurityTypically 95%

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of related compounds, particularly those within the cinnamamide class. For instance, KM-568 , a similar derivative, demonstrated significant anticonvulsant effects in various animal models. The effective doses (ED50) reported were as follows:

ModelED50 (mg/kg)
Frings audiogenic seizure model13.21 (i.p.)
Maximal electroshock test44.46 (mice i.p.)
6-Hz psychomotor seizure model71.55 (mice i.p.)

These results indicate that compounds with similar structural motifs may also exhibit anticonvulsant properties, warranting further investigation into this compound.

Safety Profile

In vitro studies assessing cytotoxicity have shown that related compounds like KM-568 are safe at concentrations up to 100 µM in cell lines such as HepG2 and H9c2. These findings suggest that this compound may also present a favorable safety profile, although specific data on this compound is still needed.

Case Studies

Case Study: Anticonvulsant Efficacy in Animal Models
In a study evaluating the efficacy of cinnamamide derivatives, the compound KM-568 was tested across multiple seizure models. The results indicated robust anticonvulsant activity, suggesting that similar compounds could be developed for therapeutic use in epilepsy treatment.

Case Study: Safety Assessment
A comprehensive safety evaluation was performed on related compounds using standard cytotoxicity assays. The results indicated no significant cytotoxic effects at therapeutic concentrations, supporting the potential for clinical development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of cinnamamide derivatives is highly dependent on the substituent at the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cinnamamide Derivatives
Compound Name R Group Biological Activity Key Findings Reference
(2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl) 1-cyclopropyl-5-oxopyrrolidin-3-yl Not explicitly reported Predicted enhanced metabolic stability and target binding due to lactam and cyclopropane -
(2E)-N-(2-bromo-5-fluorophenyl) (Compound 15) 2-bromo-5-fluorophenyl Anti-inflammatory Crystal structure resolved via X-ray diffraction; moderate NF-κB inhibition but cytotoxic at high doses
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl] (Compound 17) 2-chloro-5-(trifluoromethyl)phenyl Anti-inflammatory Most potent in series (comparable to prednisone); reduced TNF-α levels without cytotoxicity
KM-568 (S(+)-(2E)-N-(2-hydroxypropyl)) 2-hydroxypropyl Antiseizure Effective in MES, 6 Hz, and drug-resistant epilepsy models; safe up to 100 µM
(2E)-N-(2,6-dibromophenyl) (Compound 12) 2,6-dibromophenyl Anti-inflammatory High NF-κB inhibition; non-planar conformation due to bulky substituents

Key Observations

Anti-Inflammatory Activity: Di-substituted halogenated derivatives (e.g., Compounds 12, 17) exhibit strong NF-κB inhibition, correlating with reduced TNF-α levels . Cytotoxicity Trade-off: Halogen substitution at positions 3,4 or 3,5 (e.g., Cl, CF₃) increases cytotoxicity (IC₅₀: 2.17–6.28 µM), whereas bulky groups at 2,5 or 2,6 positions (e.g., Br, CF₃) improve activity without toxicity .

Antiseizure Activity :

  • KM-568 demonstrates broad-spectrum efficacy in acute and drug-resistant seizure models. Its 2-hydroxypropyl group likely enhances solubility and CNS penetration .
  • The target compound’s lactam moiety could similarly improve blood-brain barrier permeability, but this remains untested.

Electron-Withdrawing Groups: Halogens and CF₃ enhance electrophilicity of the α,β-unsaturated system, increasing reactivity with biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing (2E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide?

  • Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the pyrrolidin-3-amine scaffold via cyclopropane ring formation using reagents like trimethylsulfoxonium iodide under basic conditions .
  • Step 2 : Coupling of the pyrrolidin-3-amine intermediate with (2E)-3-phenylprop-2-enoyl chloride via amide bond formation in anhydrous dichloromethane with triethylamine as a base .
  • Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yield (up to 75%) compared to traditional reflux methods .

Q. How is structural confirmation and purity assessment achieved for this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is used:

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry (e.g., trans-configuration of the α,β-unsaturated amide) and cyclopropane ring integrity .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 299.1523) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies for this compound’s solid-state structure?

  • Answer : Use SHELXL for refinement, focusing on:

  • Anisotropic displacement parameters for non-hydrogen atoms to model thermal motion accurately .
  • Twinning detection via the TWIN/BASF command in SHELXL for crystals with pseudo-symmetry .
  • Validation with PLATON to check for missed symmetry or disorder .

Q. What strategies address low yield in cyclopropane ring formation during synthesis?

  • Answer : Key variables include:

  • Catalyst selection : Transition-metal catalysts (e.g., Cu(OTf)2_2) enhance ring closure efficiency .
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize intermediates .
  • Temperature control : Slow addition of reagents at −20°C minimizes side reactions .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?

  • Answer :

  • Analog synthesis : Replace the cyclopropyl group with cyclohexyl or phenyl to test steric effects .
  • Bioassay design : Test analogs in Sitophilus zeamais contact toxicity assays (LC50_{50} determination) to correlate substituents with activity .
  • Computational modeling : Dock the compound into insect acetylcholinesterase (PDB: 1QON) using AutoDock Vina to identify binding interactions .

Data Analysis & Contradictions

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Answer :

  • Probit analysis : Fit mortality vs. log-dose data using software like R (package: ecotox) to calculate LC50_{50} and 95% confidence intervals .
  • ANOVA : Compare toxicity across analogs (e.g., cyclopropyl vs. cyclohexyl derivatives) with post-hoc Tukey tests .

Q. How should conflicting spectroscopic data (e.g., unexpected 1^1H NMR shifts) be investigated?

  • Answer :

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., ring puckering in pyrrolidinone) causing peak broadening .
  • COSY/NOESY : Identify through-space interactions to confirm stereochemistry .

Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight299.35 g/molHRMS
Melting Point142–144°CDSC
LogP2.1 ± 0.3HPLC (Shimadzu)
Hydrogen Bond Acceptors3Computational

Table 2 : Toxicity Data for Structural Analogs (24h exposure, S. zeamais)

CompoundLC50_{50} (µg/cm²)95% CI
Target compound12.510.8–14.3
Cyclohexyl analog28.725.1–32.9
Phenylprop-2-enamide (no cyclopropane)45.239.6–51.4
Chlorpyrifos (control)0.90.7–1.2
Data adapted from contact toxicity assays

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.